molecular formula C19H18O3 B13057005 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid

3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B13057005
M. Wt: 294.3 g/mol
InChI Key: QIGVUHZNVGOUHP-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C19H18O3 and a molecular weight of 294.35 g/mol . This compound is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a cyclopentene ring with a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, affecting their activity. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)cyclopent-1-ene-1-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(4-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid: Contains a hydroxy group instead of a benzyloxy group.

    3-(4-Chlorophenyl)cyclopent-1-ene-1-carboxylic acid: Features a chlorine atom on the phenyl ring.

Uniqueness

The presence of the benzyloxy group in 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized research applications.

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C19H18O3/c20-19(21)17-7-6-16(12-17)15-8-10-18(11-9-15)22-13-14-4-2-1-3-5-14/h1-5,8-12,16H,6-7,13H2,(H,20,21)

InChI Key

QIGVUHZNVGOUHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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